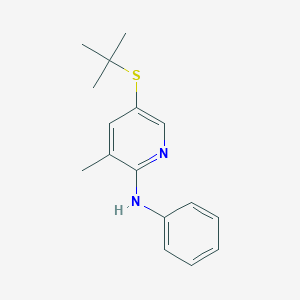
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine-2-carbaldehyde, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
化学反応の分析
Types of Reactions
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Products will vary based on the nucleophile used.
科学的研究の応用
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties.
作用機序
The mechanism of action of 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carbaldehyde: A related compound with similar reactivity.
2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde: Lacks the ethylthio group but has similar structural features.
Uniqueness
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the ethylthio group and the pyridine ring, which can impart specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C12H16N2OS |
|---|---|
分子量 |
236.34 g/mol |
IUPAC名 |
2-(2-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-2-16-12-10(5-3-7-13-12)11-6-4-8-14(11)9-15/h3,5,7,9,11H,2,4,6,8H2,1H3 |
InChIキー |
JLHSOFHHJBGTDQ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C=CC=N1)C2CCCN2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


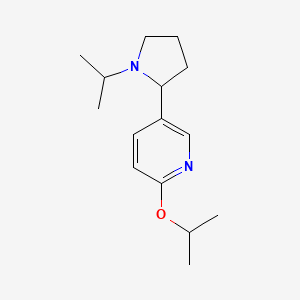
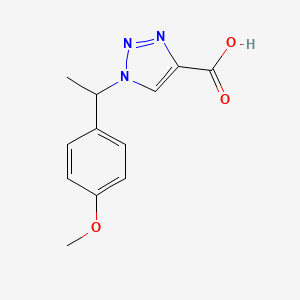
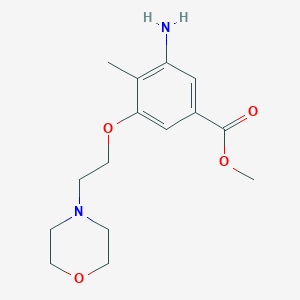

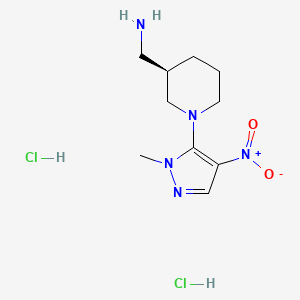
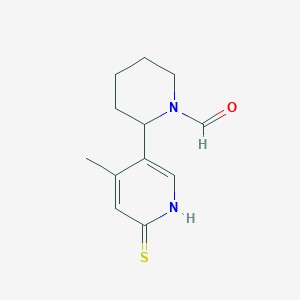


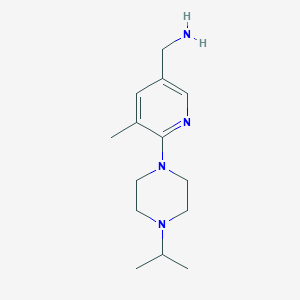
![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
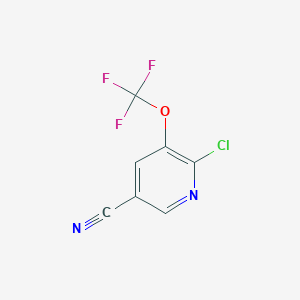
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
